
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach utilizes a (3 + 2) cycloaddition reaction catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
- 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)-, methyl ester
Uniqueness
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(11-14-7)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
YWRNXYAVIRGOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


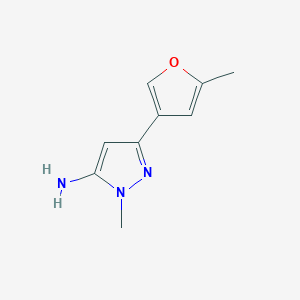
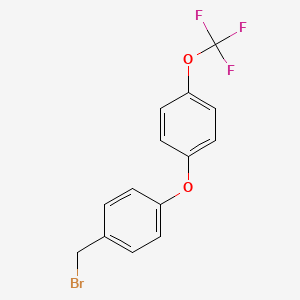
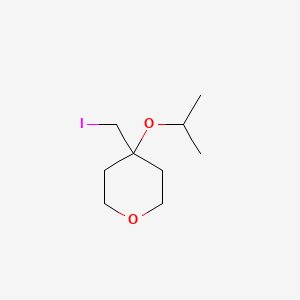
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

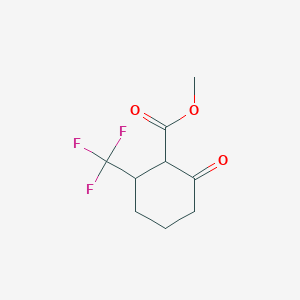
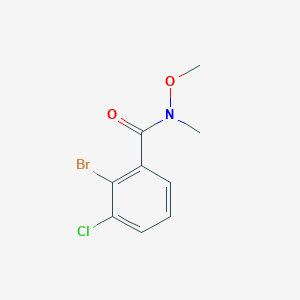
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
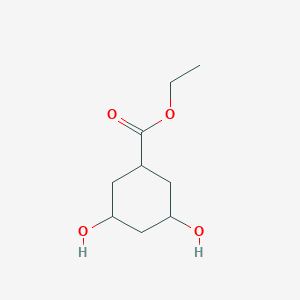
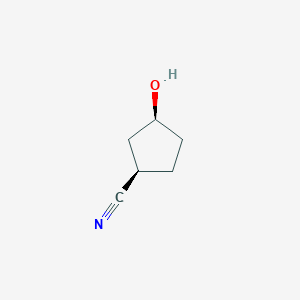

![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
